molecular formula C14H20Cl2N2O2 B1485266 6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride CAS No. 2097968-12-0

6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride

Cat. No. B1485266
CAS RN: 2097968-12-0
M. Wt: 319.2 g/mol
InChI Key: DLQMOPGPHXLHCI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid” is 1S/C19H26N2O4/c1-18(2,3)25-17(24)21-12-19(13-21)11-20(10-15(19)16(22)23)9-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,23) . This can be used to generate the molecular structure of the compound.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on 6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride focuses on its chemical synthesis, potential as a scaffold in medicinal chemistry, and its structural analysis. Studies have explored various synthesis methods, including aziridination and 1,3-dipolar cycloaddition reactions to produce spirocyclic compounds, highlighting the compound's utility in generating structurally complex and diverse molecular frameworks. These synthesis strategies are crucial for developing new chemical entities with potential pharmaceutical applications. For instance, the aziridination and 1,3-dipolar cycloaddition of 2,6-dibenzylidenecyclohexanone resulted in the formation of diazadispirodecanes and triazadispirododecanes as single stereoisomers, demonstrating the compound's versatility in organic synthesis (Albar et al., 1997). Additionally, the synthesis of spirocyclic systems by oxidative cyclization of olefinic precursors further exemplifies the compound's significance in creating spirocyclic frameworks, pivotal in medicinal chemistry for generating new drug candidates (Martin‐Lopez & Bermejo, 1998).

Supramolecular Chemistry

Research extends into the supramolecular arrangements of spirocyclopropane derivatives, where the molecular structure significantly influences crystal structure and supramolecular assemblies. This area of study is vital for understanding how these compounds can be designed for specific interactions at the molecular level, potentially leading to applications in materials science and nanotechnology. The work on cyclohexane-5-spirohydantoin derivatives reveals how substituents on the cyclohexane ring play a crucial role in supramolecular arrangements, providing insights into designing compounds with desired physical and chemical properties (Graus et al., 2010).

properties

IUPAC Name

6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.2ClH/c17-13(18)12-7-16(10-14(12)8-15-9-14)6-11-4-2-1-3-5-11;;/h1-5,12,15H,6-10H2,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQMOPGPHXLHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2(CNC2)CN1CC3=CC=CC=C3)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride
Reactant of Route 2
6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride
Reactant of Route 3
6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride
Reactant of Route 4
6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride
Reactant of Route 5
6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride
Reactant of Route 6
6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride

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